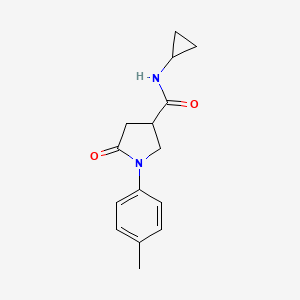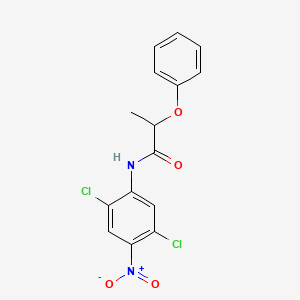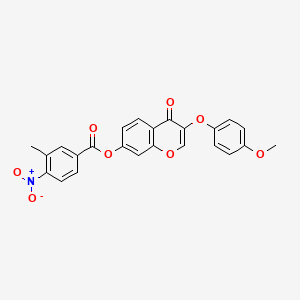![molecular formula C20H20Cl2N2O2 B5035080 bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime, also known as CMCO, is a chemical compound with potential applications in scientific research. CMCO is a synthetic compound that has been developed for its ability to inhibit the activity of certain enzymes, making it a promising tool for studying various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of enzyme activity. The specific mechanism of action may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime depend on the specific enzyme being targeted. Inhibition of cathepsin B activity can lead to the accumulation of undegraded proteins in lysosomes, leading to cellular dysfunction and death. Inhibition of β-secretase activity can lead to a decrease in the formation of amyloid plaques in Alzheimer's disease, potentially slowing down disease progression.
Advantages and Limitations for Lab Experiments
One advantage of using bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition of enzyme activity. This specificity can help researchers study the specific role of enzymes in various biochemical and physiological processes. However, one limitation of using bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime is its potential toxicity and off-target effects. Careful dosing and selection of appropriate concentrations are necessary to ensure that the compound is not causing unintended effects.
Future Directions
Future research on bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime could focus on its potential applications in the study of other enzymes involved in various biochemical and physiological processes. The development of more specific and potent inhibitors could also be explored. Additionally, the potential use of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime in therapeutic applications could be investigated, particularly in the treatment of diseases such as Alzheimer's disease.
Synthesis Methods
The synthesis of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime involves the reaction of bis(4-chlorophenyl)methanone with cyclohexylamine and hydroxylamine-O-sulfonic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has shown potential applications in scientific research, particularly in the study of enzymes involved in various biochemical and physiological processes. bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has been found to inhibit the activity of enzymes such as cathepsin B, a lysosomal protease involved in the degradation of proteins. This inhibition can be used to study the role of cathepsin B in various cellular processes such as autophagy and apoptosis. bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has also been found to inhibit the activity of other enzymes such as β-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. This inhibition can be used to study the role of β-secretase in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-16-10-6-14(7-11-16)19(15-8-12-17(22)13-9-15)24-26-20(25)23-18-4-2-1-3-5-18/h6-13,18H,1-5H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMKKZQZHOTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)

![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)